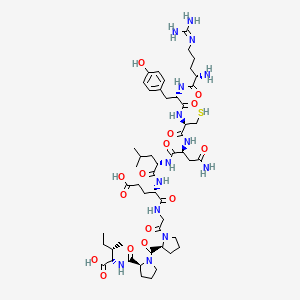
Tilbroquinol
Übersicht
Beschreibung
Tilbroquinol ist eine chemische Verbindung mit dem IUPAC-Namen 7-Brom-5-methylchinolin-8-ol. Es ist bekannt für seine antiprotozoalen Eigenschaften und wurde effektiv gegen Amöbiasis und Vibrio cholerae eingesetzt
Wissenschaftliche Forschungsanwendungen
Tilbroquinol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen antimikrobiellen Eigenschaften verwendet.
Biologie: Seine antiprotozoale Aktivität macht es zu einer wertvollen Verbindung für die Untersuchung von Protozoeninfektionen und die Entwicklung von Behandlungen.
Industrie: Seine Synthese und Derivate sind von Interesse für die Entwicklung neuer antimikrobieller Mittel.
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch Chelatisierung von Metallen ausübt, die für mehrere enzymatische Katalyse-Reaktionen, einschließlich der DNA-Synthese, notwendig sind . Diese Chelatisierung stört die Stoffwechselprozesse von Protozoen, was zu ihrem Tod führt.
Wirkmechanismus
Target of Action
Tilbroquinol is primarily an antiprotozoal agent . It is effective against amoebiasis and has also been used against Vibrio cholerae .
Mode of Action
It has been proposed that this compound and other 8-hydroxyquinolines exert their effects by chelating metals necessary for multiple enzymatic catalysis reactions, including DNA synthesis .
Result of Action
The primary result of this compound’s action is its antiprotozoal effect, particularly against amoebiasis . It has also been used against Vibrio cholerae .
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in its role as an antiprotozoal agent
Cellular Effects
Tilbroquinol has been observed to have significant effects on various types of cells, particularly those infected with amoebiasis . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Die Synthese von Tilbroquinol umfasst mehrere Schritte:
Ausgangsmaterial: Die Synthese beginnt mit einer Verbindung, die mit Glycerin oder Acrolein reagiert, um eine Zwischenverbindung zu bilden.
Bildung von Zwischenprodukten: Diese Zwischenverbindung wird einer sauren Hydrolyse unterzogen oder reagiert mit einem Thiol, um ein weiteres Zwischenprodukt zu bilden.
Bromierung: Der letzte Schritt beinhaltet die Bromierung des Zwischenprodukts, um this compound zu erzeugen.
Diese Synthesemethode vermeidet die Verwendung toxischer Reagenzien wie Methyliodid und gefährlicher Reagenzien wie Natriumhydrid, wodurch sie aufgrund ihrer milden Reaktionsbedingungen, Einfachheit, hohen Ausbeute und niedrigen Produktionskosten für die industrielle Produktion geeignet ist .
Analyse Chemischer Reaktionen
Tilbroquinol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern, was seine biologische Aktivität möglicherweise beeinflusst.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Halogenierungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Tilbroquinol ist anderen Halogenchinolinen ähnlich, wie zum Beispiel:
Tiliquinol: Wird häufig in Kombination mit this compound zur Steigerung der antiprotozoalen Aktivität verwendet.
Diiodohydroxychinolin: Ein weiteres halogeniertes Hydroxychinolin mit ähnlichen antiprotozoalen Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Bromsubstitution, die im Vergleich zu anderen Halogenchinolinen unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften vermitteln kann .
Eigenschaften
IUPAC Name |
7-bromo-5-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVFFLYGIQXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221973 | |
| Record name | Tilbroquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-09-9 | |
| Record name | Tilbroquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilbroquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilbroquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tilbroquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILBROQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SB125NHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)
![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)




